molecular formula C9H9ClN4O4 B3032353 6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid CAS No. 1447606-93-0

6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid

Cat. No. B3032353
CAS RN: 1447606-93-0
M. Wt: 272.64
InChI Key: ZJEMNGROMIHDKU-UHFFFAOYSA-N
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Description

Triazolopyridazines are a class of nitrogen-containing heterocyclic compounds . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of triazolopyridazines often involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .


Molecular Structure Analysis

Triazolopyridazines contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazolopyridazines are capable of undergoing a variety of chemical reactions due to the presence of multiple reactive sites in their structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridazines can vary widely depending on their specific structure . For example, the compound “Ethyl 6-chloro- [1,2,4]triazolo [4,3-b]pyridazine-3-carboxylate” has a molecular weight of 226.62 .

Mechanism of Action

Target of Action

It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.

Mode of Action

Given the compound’s structural similarity to other triazole compounds, it is plausible that it interacts with its targets by forming hydrogen bonds and other types of non-covalent interactions . These interactions could induce conformational changes in the targets, altering their activity and leading to downstream effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these pathway alterations would depend on the specific targets and tissues involved.

Result of Action

Given the compound’s potential to interact with multiple targets and affect multiple biochemical pathways , it is likely that its action results in a complex array of molecular and cellular effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, changes in pH could affect the compound’s ionization state, potentially altering its interactions with its targets. Similarly, changes in temperature could affect the compound’s stability and the kinetics of its interactions with its targets.

Safety and Hazards

The safety and hazards associated with triazolopyridazines can also vary depending on their specific structure . For instance, the compound “Ethyl 6-chloro- [1,2,4]triazolo [4,3-b]pyridazine-3-carboxylate” has a hazard statement of H302, indicating that it is harmful if swallowed .

Future Directions

The development of new compounds based on the triazolopyridazine scaffold is a promising area of research in medicinal chemistry . These compounds have the potential to be developed into effective therapeutic agents for a variety of diseases .

properties

IUPAC Name

6-chloro-3-ethoxycarbonyl-1,8a-dihydro-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O4/c1-2-18-9(17)7-12-11-6-4(8(15)16)3-5(10)13-14(6)7/h3,6,11H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEMNGROMIHDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2N1N=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120411
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3,8-dicarboxylic acid, 6-chloro-1,8a-dihydro-, 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid

CAS RN

1447606-93-0
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3,8-dicarboxylic acid, 6-chloro-1,8a-dihydro-, 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447606-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3,8-dicarboxylic acid, 6-chloro-1,8a-dihydro-, 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid
Reactant of Route 2
6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid
Reactant of Route 3
6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid
Reactant of Route 4
6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid
Reactant of Route 5
6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid
Reactant of Route 6
6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid

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